4-Ethyl-N'-hydroxymorpholine-2-carboximidamide
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Overview
Description
4-Ethyl-N’-hydroxymorpholine-2-carboximidamide is a chemical compound with the molecular formula C₇H₁₅N₃O₂ and a molecular weight of 173.21 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a morpholine ring substituted with an ethyl group and a hydroxyl group on the carboximidamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-N’-hydroxymorpholine-2-carboximidamide typically involves the reaction of ethyl-substituted morpholine with hydroxylamine and a suitable carboximidamide precursor. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 4-Ethyl-N’-hydroxymorpholine-2-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-N’-hydroxymorpholine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide moiety can be reduced to form amine derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted morpholine derivatives.
Scientific Research Applications
4-Ethyl-N’-hydroxymorpholine-2-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-N’-hydroxymorpholine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and carboximidamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-hydroxymorpholine-4-carboximidamide: Similar structure but lacks the ethyl substitution.
N’-hydroxymorpholine-2-carboximidamide: Similar structure but lacks the ethyl substitution.
Uniqueness
4-Ethyl-N’-hydroxymorpholine-2-carboximidamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain targets and modify its overall properties compared to its non-ethylated counterparts .
Properties
Molecular Formula |
C7H15N3O2 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-ethyl-N'-hydroxymorpholine-2-carboximidamide |
InChI |
InChI=1S/C7H15N3O2/c1-2-10-3-4-12-6(5-10)7(8)9-11/h6,11H,2-5H2,1H3,(H2,8,9) |
InChI Key |
QCZLNKDBXUCHOU-UHFFFAOYSA-N |
Isomeric SMILES |
CCN1CCOC(C1)/C(=N/O)/N |
Canonical SMILES |
CCN1CCOC(C1)C(=NO)N |
Origin of Product |
United States |
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